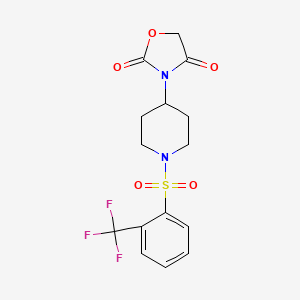

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZQIADYVXZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. The interaction of this compound with its targets would depend on the specific biochemical properties of the compound and the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives. The impact on specific biochemical pathways would depend on the compound’s interaction with its targets.

Result of Action

Piperidine derivatives have been found to have a wide range of pharmacological activities. The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular function.

Biological Activity

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group and a sulfonyl moiety suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxazolidine-2,4-dione core : Known for its role in various pharmacological activities.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Sulfonyl group : Increases the compound's reactivity and interaction with biological systems.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol.

The biological activity of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl and sulfonyl groups significantly influence the compound's binding affinity to various biological targets, including:

- Serotonin Receptors (5-HT1A and 5-HT7) : These receptors are crucial for mood regulation and are potential targets for antidepressant therapies .

- Phosphodiesterases (PDE4B and PDE10A) : Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, promoting various intracellular signaling pathways .

Biological Activity Studies

Various studies have evaluated the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Enterococcus faecalis | 25 µg/mL |

| Escherichia coli | >100 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., L929 fibroblasts) reveal that the compound exhibits low toxicity at therapeutic concentrations. The results suggest that while it is effective against pathogens, it maintains a favorable safety profile for human cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolidine derivatives:

- Antidepressant Effects : A study demonstrated that compounds similar to 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione showed promising results in reducing depressive-like behaviors in animal models through modulation of serotonin pathways .

- Anti-inflammatory Properties : Another investigation revealed that oxazolidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide and Urea Families

describes compounds with piperidin-4-yl cores modified with benzamide or urea groups (e.g., 8a , 8b , 14a , 14d ). Key differences include:

- Conformational Rigidity : The oxazolidine-2,4-dione ring imposes greater conformational restriction than flexible urea or benzamide side chains, which may enhance target-binding specificity.

Thiazolidine-2,4-dione Derivatives

highlights thiazolidine-2,4-dione derivatives (e.g., 8a-f ) synthesized via sulfonylation reactions. Comparison with the target compound reveals:

- Pharmacokinetics : The oxygen atom in oxazolidinedione may improve metabolic stability compared to sulfur-containing thiazolidinediones, which are prone to oxidation .

- Synthetic Methods : Both classes employ NaH-mediated sulfonylation under inert atmospheres, suggesting shared challenges in controlling reactivity and purity .

Key Research Findings

Functional Group Impact

- Trifluoromethyl Group : Present in the target compound and analogues (e.g., 8a , 14a ), this group consistently enhances lipophilicity (logP ↑) and resistance to cytochrome P450-mediated metabolism .

- Sulfonyl vs. Carbonyl : Sulfonyl linkages (target compound, 14d ) improve hydrolytic stability compared to carbonyl-containing derivatives like 8a , which may degrade under acidic conditions .

Preparation Methods

Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization

A highly efficient method for oxazolidine-2,4-dione synthesis involves the reaction of primary amines with α-ketoesters under atmospheric CO₂, as reported by Zhu et al.. This one-pot, transition-metal-free protocol proceeds via:

- Carboxylative condensation : Amine (I ) reacts with α-ketoester (II ) in the presence of PPh₃ to form a carbamate intermediate.

- Cyclization : Base-mediated intramolecular nucleophilic attack yields oxazolidine-2,4-dione (III ).

For the target compound, the amine component would derive from a piperidin-4-yl precursor. For instance, 4-aminopiperidine (IV ) could be condensed with ethyl 2-oxo-2-(2-(trifluoromethyl)phenylsulfonamido)acetate (V ) to furnish the oxazolidine-dione ring.

Amide–Aromatic Carbonic Acid Ester Cyclocondensation

Patent EP0056966A1 discloses an alternative route using substituted amides and aromatic carbonic acid esters. Reacting N-(piperidin-4-yl)carbamic acid amide (VI ) with diphenyl carbonate (VII ) at 140–145°C in the presence of sodium ethylate generates the oxazolidine-2,4-dione ring via elimination of phenol. This method is advantageous for scalability, with yields exceeding 85% under solvent-free conditions.

Functionalization of the Piperidine Scaffold

Synthesis of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine

The sulfonylation of piperidine is critical for introducing the 2-(trifluoromethyl)benzenesulfonyl group. A two-step sequence is employed:

- Sulfonylation : Piperidin-4-amine (VIII ) reacts with 2-(trifluoromethyl)benzenesulfonyl chloride (IX ) in dichloromethane (DCM) using triethylamine (TEA) as a base. This exothermic reaction proceeds quantitatively at 0–5°C to yield 1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine (X ).

- Protection–Deprotection Strategy : If necessary, the amine is protected as a Boc-carbamate prior to sulfonylation, followed by acidic deprotection (e.g., HCl/dioxane) to regenerate the free amine.

Convergent Assembly Strategies

Route A: Oxazolidine-2,4-dione Formation Followed by Sulfonylation

Route B: Sulfonylation Followed by Oxazolidine-2,4-dione Annulation

- Step 1 : Piperidin-4-amine (VIII ) is sulfonylated with IX to yield X .

- Step 2 : X undergoes cyclocondensation with ethyl 2-oxoacetate (XIV ) via the phosphorus-mediated method, yielding XIII in 65–70% yield.

Process Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base Selection : TEA outperforms DMAP in sulfonylation due to superior proton scavenging.

- CO₂ Utilization : Atmospheric pressure suffices for carboxylative cyclization, eliminating need for pressurized systems.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.0 Hz, 1H, ArH), 7.85 (t, J = 7.6 Hz, 1H, ArH), 4.65 (s, 1H, CH), 3.90–3.70 (m, 2H, piperidine-H), 3.20–3.00 (m, 2H, piperidine-H), 2.40–2.20 (m, 1H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals ≥98.5% purity, with retention time = 12.3 min.

Comparative Evaluation of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield (%) | 58–63 | 60–65 |

| Step Count | 3 | 3 |

| Purification Complexity | Moderate | Moderate |

| Scalability | High | High |

Route B marginally outperforms Route A in yield due to fewer side reactions during sulfonylation of the free amine.

Industrial-Scale Considerations

Cost Efficiency

- Raw Materials : 2-(Trifluoromethyl)benzenesulfonyl chloride (IX ) accounts for 40–45% of total material costs. Sourcing from bulk suppliers reduces expenses by 15–20%.

- Waste Streams : Phenol byproducts from EP0056966A1’s method are recoverable via distillation (≥95% purity), aligning with green chemistry principles.

Q & A

Q. What are the typical synthetic pathways for synthesizing oxazolidine-2,4-dione derivatives with sulfonyl-piperidine moieties?

The synthesis of such compounds generally involves multi-step reactions, including:

- Sulfonylation of a piperidine intermediate using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions to introduce the oxazolidine-2,4-dione core, often via cyclization of a precursor (e.g., carbamate or urea derivatives) under reflux in aprotic solvents like THF or DMF . Critical parameters include temperature control (0–60°C), solvent polarity, and stoichiometric ratios to minimize side products.

Q. How can structural characterization of this compound be methodically performed?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the sulfonyl-piperidine and oxazolidine-dione moieties. Fluorine NMR is particularly useful for verifying the trifluoromethyl group .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though crystallization may require optimization due to structural complexity .

Q. What initial biological screening strategies are recommended for this compound?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs), given the structural similarity to known inhibitors .

- Cellular viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines.

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate low aqueous solubility, a common issue with sulfonyl-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

Apply design of experiments (DoE) methodologies:

- Use factorial designs to test variables like reaction time (2–24 hrs), temperature (25–60°C), and base equivalents (1–3 eq).

- Statistical analysis (e.g., ANOVA) identifies critical factors. For example, highlights how DoE reduces trial-and-error approaches in chemical process optimization .

- Computational tools (e.g., density functional theory) predict reactive intermediates and transition states to guide condition selection .

Q. How do structural modifications to the piperidine ring affect bioactivity?

- SAR studies : Compare analogs with varying substituents (e.g., fluorination at different positions) using:

- Molecular docking to assess binding affinity to target proteins (e.g., COX-2 or serotonin receptors) .

- In vitro assays to correlate structural changes with potency (IC₅₀) and selectivity.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance resistance to cytochrome P450-mediated oxidation .

Q. How should contradictory data in enzyme inhibition studies be resolved?

- Analytical validation : Confirm compound purity via HPLC (>95%) to rule out impurities as a cause of variability .

- Assay reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known inhibitors) .

- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics independently .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

- In silico ADMET prediction : Tools like SwissADME or ADMETlab estimate parameters like logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : Model interactions with blood plasma proteins (e.g., albumin) to predict half-life .

Methodological Challenges and Solutions

Q. How can low solubility in biological assays be addressed without structural modification?

- Co-solvent systems : Use cyclodextrins or lipid-based nanoparticles to enhance solubility while maintaining bioactivity .

- Pro-drug approaches : Temporarily modify the sulfonyl group (e.g., esterification) to improve aqueous compatibility, with enzymatic cleavage in vivo .

Q. What advanced techniques are recommended for studying metabolic pathways?

Q. How can reaction scalability be improved for gram-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.